2,4-dimethyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Another method involves the use of O-benzylated phenols through a C–H sulfenylation/radical cyclization sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to modulation of signaling pathways and subsequent biological responses.
Comparison with Similar Compounds
2,4-dimethyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as urolithins, which are hydroxylated derivatives of benzo[c]chromen-6-ones . These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties .
List of Similar Compounds
- Urolithin A
- Urolithin B
- 6H-benzo[c]chromen-6-one derivatives
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,4-dimethylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)11-5-3-4-6-12(11)15(16)17-14/h3-8H,1-2H3 |
InChI Key |
LKRFZSISRFMVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.